molecular formula C20H38N4O6 B044813 Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate CAS No. 114873-52-8

Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

Cat. No.: B044813
CAS No.: 114873-52-8
M. Wt: 430.5 g/mol
InChI Key: BPEUICGMDOXPJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate typically involves the reaction of 1,4,7,10-tetraazacyclododecane (cyclen) with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like chloroform under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:

  • Dissolve 1,4,7,10-tetraazacyclododecane in anhydrous chloroform.
  • Add triethylamine to the solution.
  • Slowly add ethyl bromoacetate dropwise while maintaining the reaction temperature.
  • Stir the reaction mixture for several hours.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity required for various applications.

Chemical Reactions Analysis

Types of Reactions

Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can undergo various chemical reactions, including:

    Substitution Reactions: The ethyl ester groups can be hydrolyzed to form carboxylic acids.

    Complexation Reactions: The nitrogen atoms in the macrocyclic ring can coordinate with metal ions to form stable complexes.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

    Metal Complexation: Metal salts such as gadolinium chloride can be used to form metal complexes under mild conditions.

Major Products Formed

    Hydrolysis: The major product is the corresponding carboxylic acid derivative.

    Metal Complexation: The major products are metal complexes, which are often used in various applications such as magnetic resonance imaging (MRI) contrast agents.

Scientific Research Applications

Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind metal ions tightly. This property is particularly useful in applications such as MRI contrast agents, where the stability of the metal complex is crucial for effective imaging.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is unique due to its specific ester groups and its ability to form highly stable metal complexes. This makes it particularly valuable in applications requiring high stability and specificity, such as in medical imaging and industrial catalysis.

Properties

IUPAC Name

ethyl 2-[4,7-bis(2-ethoxy-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O6/c1-4-28-18(25)15-22-9-7-21-8-10-23(16-19(26)29-5-2)12-14-24(13-11-22)17-20(27)30-6-3/h21H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUICGMDOXPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447880
Record name Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-52-8
Record name Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
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Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

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